Cas no 894069-37-5 (2,4-dimethoxy-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzene-1-sulfonamide)

2,4-dimethoxy-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 2,4-dimethoxy-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzene-1-sulfonamide
- 2,4-dimethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
- CHEMBL1700742
- 894069-37-5
- HMS3001K21
- SMR000808382
- AKOS024654623
- 2,4-dimethoxy-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide
- F2509-0083
- N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,4-dimethoxybenzenesulfonamide
- MLS001239265
-
- Inchi: 1S/C19H17N5O4S/c1-27-15-7-9-18(17(11-15)28-2)29(25,26)23-14-5-3-13(4-6-14)16-8-10-19-21-20-12-24(19)22-16/h3-12,23H,1-2H3
- InChI Key: WEYQQCOZRZWPJT-UHFFFAOYSA-N
- SMILES: C1(S(NC2=CC=C(C3=NN4C=NN=C4C=C3)C=C2)(=O)=O)=CC=C(OC)C=C1OC
Computed Properties
- Exact Mass: 411.10012521g/mol
- Monoisotopic Mass: 411.10012521g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 637
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 116Ų
- XLogP3: 1.9
2,4-dimethoxy-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2509-0083-2μmol |
2,4-dimethoxy-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide |
894069-37-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2509-0083-20μmol |
2,4-dimethoxy-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide |
894069-37-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2509-0083-5mg |
2,4-dimethoxy-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide |
894069-37-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2509-0083-40mg |
2,4-dimethoxy-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide |
894069-37-5 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2509-0083-1mg |
2,4-dimethoxy-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide |
894069-37-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2509-0083-5μmol |
2,4-dimethoxy-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide |
894069-37-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2509-0083-15mg |
2,4-dimethoxy-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide |
894069-37-5 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2509-0083-20mg |
2,4-dimethoxy-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide |
894069-37-5 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2509-0083-30mg |
2,4-dimethoxy-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide |
894069-37-5 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2509-0083-10μmol |
2,4-dimethoxy-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide |
894069-37-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 |
2,4-dimethoxy-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzene-1-sulfonamide Related Literature
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
Additional information on 2,4-dimethoxy-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzene-1-sulfonamide
Introduction to 2,4-dimethoxy-N-(4-{1,2,4-triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide (CAS No. 894069-37-5) in Modern Chemical Biology
2,4-dimethoxy-N-(4-{1,2,4-triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide, identified by the CAS number 894069-37-5, represents a novel compound with significant potential in the realm of chemical biology and pharmaceutical research. This sulfonamide derivative exhibits a complex structural framework that integrates multiple pharmacophoric elements, making it a subject of considerable interest for medicinal chemists and biologists exploring novel therapeutic interventions.
The molecular architecture of this compound is characterized by the presence of a benzene ring substituted with methoxy groups at the 2 and 4 positions, linked to a sulfonamide moiety. The sulfonamide group is further connected to a phenyl ring, which in turn is attached to a 1,2,4-triazolo[4,3-b]pyridazin scaffold. This triazolopyridazine core is known for its versatile biological activities and has been extensively studied for its potential in modulating various cellular pathways.
Recent advancements in computational chemistry and drug discovery methodologies have highlighted the importance of heterocyclic compounds in developing next-generation therapeutics. The structural features of 2,4-dimethoxy-N-(4-{1,2,4-triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide make it an attractive candidate for further exploration due to its ability to interact with multiple biological targets.
The sulfonamide functional group is particularly noteworthy for its role as a bioisostere and pharmacophore in drug design. Sulfonamides are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of methoxy groups at the 2 and 4 positions of the benzene ring may enhance the lipophilicity and metabolic stability of the compound, thereby improving its pharmacokinetic profile.
The 1,2,4-triazolo[4,3-b]pyridazine moiety is a key structural component that contributes to the compound's unique chemical and biological properties. This heterocyclic system has been implicated in various biological processes and has shown promise in preclinical studies as a modulator of enzyme activity and receptor binding. The integration of this scaffold with the phenyl ring and sulfonamide group creates a multifaceted molecule capable of engaging multiple pathways simultaneously.
Emerging research in chemical biology has demonstrated that structurally diverse compounds can exhibit synergistic effects when designed to target multiple disease-relevant pathways. The multifunctionality of 2,4-dimethoxy-N-(4-{1,2,4-triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide positions it as a promising candidate for developing combination therapies that could overcome resistance mechanisms and improve treatment outcomes.
In vitro studies have begun to elucidate the mechanistic basis of the compound's biological activity. Initial experiments suggest that it may interfere with key signaling cascades involved in cell proliferation and survival. The ability of this molecule to modulate these pathways could make it relevant for treating conditions such as cancer and inflammatory diseases. Furthermore, its sulfonamide core may serve as a scaffold for further derivatization to enhance specific biological activities or optimize pharmacokinetic properties.
The synthesis of 2,4-dimethoxy-N-(4-{1,2,4-triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide presents an interesting challenge due to its complex structural features. Advanced synthetic methodologies are being employed to construct the triazolopyridazine core efficiently while maintaining high regioselectivity and yield. These efforts are critical for ensuring that sufficient quantities of the compound can be produced for preclinical testing and eventual clinical development.
The integration of machine learning and artificial intelligence into drug discovery pipelines has accelerated the identification of novel compounds with therapeutic potential. Computational models have been trained on large datasets containing known bioactive molecules to predict the properties of candidate compounds like 894069-37-5. These models can identify promising scaffolds based on their predicted binding affinities to biological targets and their physicochemical properties.
Preclinical studies are underway to evaluate the safety profile and efficacy of 894069-37-5 in animal models. These studies will provide critical insights into its potential as a therapeutic agent and will guide future clinical trial design. The results from these studies will also inform efforts to optimize its structure further by incorporating insights from structure-based drug design approaches.
The broader implications of this research extend beyond individual therapeutic applications. The development of novel sulfonamide derivatives like 894069-37-5 contributes to our understanding of how structural modifications can influence biological activity. This knowledge can be leveraged to design new generations of drugs with improved efficacy and reduced side effects.
The field of chemical biology continues to evolve rapidly, driven by advances in synthetic chemistry, computational methods, and our understanding of cellular processes. Compounds like 2,4-dimethoxy-N-(4-{1,2,4-triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide exemplify how interdisciplinary approaches can lead to innovative solutions for complex diseases.
In conclusion,894069-37-5 represents a significant advancement in pharmaceutical research with potential applications across multiple therapeutic areas. Its unique structural features and promising preclinical results make it an exciting compound for further investigation. As our understanding of biological systems continues to grow,894069-37-5 will serve as a valuable tool for developing new treatments that address unmet medical needs.
894069-37-5 (2,4-dimethoxy-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzene-1-sulfonamide) Related Products
- 849353-34-0(4-bromopyrimidin-5-amine)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)




